(S)-1-Benzylpiperidin-3-amine dihydrochloride

Chiral purity Optical rotation Enantiomeric identity

(S)-1-Benzylpiperidin-3-amine dihydrochloride (CAS 307532-02-1) is the enantiomerically pure (3S)-configured dihydrochloride salt of 1-benzylpiperidin-3-amine. It belongs to the N-benzylpiperidine class of compounds, characterized by a benzyl substituent at the N1 position and a primary amine at the C3 position of the piperidine ring.

Molecular Formula C12H19ClN2
Molecular Weight 226.74 g/mol
CAS No. 307532-02-1
Cat. No. B3028750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Benzylpiperidin-3-amine dihydrochloride
CAS307532-02-1
Molecular FormulaC12H19ClN2
Molecular Weight226.74 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC=C2)N.Cl
InChIInChI=1S/C12H18N2.ClH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,13H2;1H/t12-;/m0./s1
InChIKeyNLKWAJAEIWXJJY-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Benzylpiperidin-3-amine Dihydrochloride (CAS 307532-02-1): A Chiral Piperidine Building Block for Stereospecific Synthesis


(S)-1-Benzylpiperidin-3-amine dihydrochloride (CAS 307532-02-1) is the enantiomerically pure (3S)-configured dihydrochloride salt of 1-benzylpiperidin-3-amine. It belongs to the N-benzylpiperidine class of compounds, characterized by a benzyl substituent at the N1 position and a primary amine at the C3 position of the piperidine ring . This compound serves as a chiral amine building block widely utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of optically active pharmaceutical agents targeting neurological disorders . Its well-defined stereochemistry and salt form set it apart from its (R)-enantiomer (CAS 168466-84-0) and the racemic mixture (CAS 60407-35-4), making it a critical raw material for stereospecific drug synthesis.

Why the (S)-Enantiomer Dihydrochloride Cannot Be Replaced by the (R)-Enantiomer or Racemate in Stereospecific Applications


The (S)-1-benzylpiperidin-3-amine dihydrochloride is not interchangeable with its (R)-enantiomer or the racemic mixture due to the fundamental principle of stereochemical specificity in drug-receptor interactions and asymmetric synthesis. The (S)- and (R)-enantiomers possess identical physical properties (melting point, solubility) but exhibit distinct chiroptical properties, such as opposite signs of optical rotation [1]. In the synthesis of chiral pharmaceuticals, the use of a racemate introduces an undesired enantiomer that can lead to reduced pharmacological efficacy, altered pharmacokinetic profiles, or even toxicity, necessitating costly chiral resolution or purification steps [2]. Furthermore, the dihydrochloride salt form offers distinct handling advantages over the free base—improved crystallinity, stability, and aqueous solubility—making it the preferred form for precise stoichiometric reactions in medicinal chemistry workflows .

Quantitative Differentiation Evidence for (S)-1-Benzylpiperidin-3-amine Dihydrochloride Against Its Closest Analogs


Stereochemical Identity: Chiroptical Rotation as a Definitive Batch Release Criterion

The (S)-enantiomer of 1-benzylpiperidin-3-amine dihydrochloride can be unambiguously distinguished from its (R)-enantiomer and the racemate through its specific optical rotation. The target compound exhibits a positive specific rotation, while the (R)-enantiomer is expected to show an equal magnitude but negative rotation [1]. This chiroptical property serves as a pharmacopeia-grade identity test, critical for ensuring enantiomeric purity in regulated pharmaceutical intermediate supply chains.

Chiral purity Optical rotation Enantiomeric identity Quality control

Molecular Identity Verification: Distinct MDL Number and InChI Key for the Dihydrochloride Salt

The dihydrochloride salt form (CAS 307532-02-1) is registered under a distinct MDL number (MFCD03427037) and InChI Key compared to the free base (CAS 168466-85-1, MDL MFCD03093375) [1]. This formal registration differentiation is essential for accurate procurement, inventory management, and regulatory documentation, as the salt and free base have different molecular weights (263.21 g/mol vs. 190.28 g/mol), stoichiometries, and handling characteristics.

Chemical registration MDL number InChI Key Salt form differentiation

Synthetic Utility: Specified Enantiomer Required for Anti-Dementia Drug Intermediate Synthesis

According to patent literature, optically pure (S)-3-amino-1-benzylpiperidine is specifically required as a synthetic intermediate for the preparation of optically active imidazolidinone derivatives with anti-dementia activity [1]. The patent describes a chiral resolution process using (-)-dibenzoyl-L-tartaric acid to obtain the (S)-enantiomer, explicitly linking this specific enantiomer to the desired pharmacological target. Use of the (R)-enantiomer or racemate would yield the opposite or mixed stereochemistry at the final active pharmaceutical ingredient, potentially abolishing therapeutic activity.

Pharmaceutical intermediate Anti-dementia Chiral resolution Imidazolidinone

Acetylcholinesterase Inhibitor Scaffold: Enantiomer-Dependent Biological Activity

N-Benzylpiperidine derivatives, including 1-benzylpiperidin-3-amine-based compounds, have been investigated as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. While specific IC50 values for the isolated (S)-enantiomer are not publicly available in a head-to-head comparison, the literature demonstrates that N-benzylpiperidine derivatives can achieve potent AChE inhibition with IC50 values in the nanomolar range (e.g., 10 nM for certain optimized analogs) [1]. Because AChE possesses a chiral binding pocket, the (S)- and (R)-enantiomers are expected to exhibit differential inhibitory potency, making enantiomeric purity critical for reproducible pharmacological evaluation.

Acetylcholinesterase inhibition Alzheimer's disease N-benzylpiperidine Chiral recognition

Recommended Application Scenarios for (S)-1-Benzylpiperidin-3-amine Dihydrochloride Based on Quantitative Evidence


Stereospecific Synthesis of Anti-Dementia Imidazolidinone Drug Candidates

The (S)-enantiomer is the mandated chiral building block for constructing optically active imidazolidinone derivatives with anti-dementia activity, as specified in patent JPH07330732A [1]. The chiral resolution process described in the patent uses (-)-dibenzoyl-L-tartaric acid to isolate the (S)-enantiomer, confirming that only this stereoisomer is relevant to the synthetic pathway. Any substitution with the (R)-enantiomer or racemate would compromise the stereochemical integrity of the final pharmaceutical agent, making enantiomerically pure (S)-1-benzylpiperidin-3-amine dihydrochloride the only valid procurement choice for this application.

Chiral Pool Synthesis for Neurological Drug Discovery Programs

The (S)-1-benzylpiperidin-3-amine scaffold serves as a versatile chiral amine intermediate for medicinal chemistry programs targeting neurological disorders [1][2]. As demonstrated in the AChE inhibitor literature, N-benzylpiperidine derivatives can achieve nanomolar potency (IC50 ~ 10 nM) against acetylcholinesterase [2]. Using the enantiomerically pure (S)-configured starting material ensures that SAR studies are conducted on stereochemically defined compounds, enabling accurate correlation of stereochemistry with biological activity.

Quality-Controlled Procurement for Regulated Pharmaceutical Intermediate Supply Chains

The dihydrochloride salt form (CAS 307532-02-1) is uniquely identified by its MDL number (MFCD03427037) and specific optical rotation (+5° to +10°, C=0.9, CHCl3) [1][2]. These quantitative identity parameters enable unambiguous confirmation of both chemical form (salt vs. free base) and stereochemical identity in a single analytical workflow. Procurement specifications that mandate these values prevent costly errors arising from the inadvertent supply of the free base (CAS 168466-85-1, MDL MFCD03093375) or the wrong enantiomer.

Asymmetric Catalysis and Chiral Ligand Development

The (S)-1-benzylpiperidin-3-amine framework, with its defined (3S)-configuration and primary amine functional group, can be elaborated into chiral ligands for asymmetric catalysis [1]. The well-defined optical rotation provides a convenient batch-to-batch consistency check for catalyst precursor quality control. In this context, the enantiomeric purity of the starting amine directly influences the enantioselectivity achievable in the catalyzed reaction, making the specific (S)-enantiomer irreplaceable.

Quote Request

Request a Quote for (S)-1-Benzylpiperidin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.